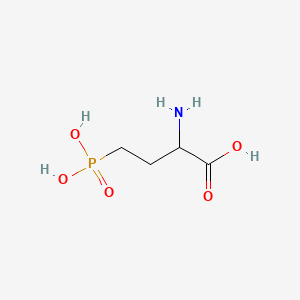

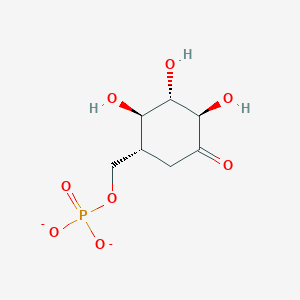

2-Amino-4-phosphonobutyric acid

Vue d'ensemble

Description

DL-AP4 is a broad-spectrum glutamatergic antagonist. DL-AP4 (2.5 mM) inhibits electrically stimulated synaptic transmission in rabbit hippocampal slices. It also depresses depolarizations induced by NMDA, L-homocysteate, or kainate in isolated frog spinal cord when used at a concentration of 1 mM. DL-AP4 (0.2 mM) inhibits the accumulation of inositol induced by ibotenate, quisqualate, L-glutamate, and L-aspartate in rat hippocampal slices.

Applications De Recherche Scientifique

1. Neuropharmacology

2-Amino-4-phosphonobutyric acid (APB) plays a significant role in neuropharmacology. It binds to a distinct class of L-glutamate binding sites in rat brain membranes. This binding is selective, not exhibiting significant binding to Cl-/Ca2+-independent L-glutamate binding sites, or Na+-dependent L-glutamate binding sites. This specificity makes APB useful for studying physiological actions mediated by these binding sites (Monaghan et al., 1983).

2. Retinal Research

APB has been used extensively in retinal research. It affects ON and OFF ganglion cells in the cat retina, suggesting a role in modulating visual signals. Intriguingly, APB decreases the maintained discharge and light response of ON-centre cells, while increasing the maintained discharge of OFF-centre cells. This finding enhances understanding of how visual information is processed at the cellular level (Bolz et al., 1984).

3. Crystal Structure Analysis

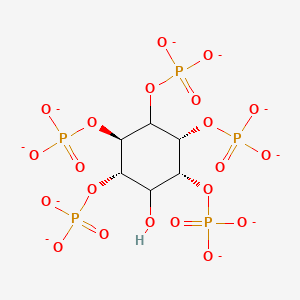

The molecular and crystalline structure of DL-2-amino-4-phosphonobutyric acid monohydrate has been determined using X-ray diffraction. This research is crucial for understanding the compound's chemical behavior and potential applications in various scientific fields (Chekhlov, 1992).

4. Auditory System Research

Research indicates that APB does not play a significant role in neurotransmission between cochlear hair cells and afferent nerve fibers in the guinea-pig cochlea. This finding is essential for understanding auditory processing and the role of various neurotransmitters in the auditory system (Puel et al., 1988).

5. Hippocampal Synaptic Transmission

APB selectively inhibits perforant path synaptic transmission from the lateral entorhinal cortex in rat hippocampus slices. This specific inhibition suggests a role for APB in modulating synaptic transmission in particular brain regions, contributing to the understanding of neural circuitry and neurotransmitter function (Koerner & Cotman, 1981).

6. Pharmacological Research

APB is recognized as a valuable pharmacological tool in retina research. It selectively blocks responses in the ON channel of the retina while leaving OFF responses intact, providing insights into the photoreceptor transmission and the functional architecture of the retina (Slaughter & Miller, 1981).

Mécanisme D'action

2-Amino-4-phosphonobutanoic acid, also known as DL-AP4, is a synthetic analog of the neurotransmitter glutamate. It has a wide range of applications in neuroscientific research due to its selective agonistic properties .

Target of Action

DL-AP4 primarily targets the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . These receptors play a crucial role in the central nervous system and visual system .

Mode of Action

DL-AP4 acts as a competitive inhibitor of glutamate binding, with an apparent Kd of 66 μM . It behaves as a glutamate antagonist, reducing the tonic inward current by closing ion channels at holding potentials of -33 mV in isolated rod bipolar cells .

Biochemical Pathways

DL-AP4 affects the excitatory synapses in the lateral perforant path of the rat hippocampal slice . It antagonizes the excitatory action of glutamate applied iontophoretically to receptors present in the locust muscle membrane .

Result of Action

DL-AP4 blocks the light response of a series of 10 ms 405-nm flashes, at the following strengths: 3, 10, 30, 100, 300, 990, 3000, 9900 photons μm -2 . This indicates its potential role in modulating visual responses.

Action Environment

The action, efficacy, and stability of DL-AP4 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and activity of the compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Amino-4-phosphonobutyric acid functions primarily as an agonist for group III metabotropic glutamate receptors, including mGluR4, mGluR6, mGluR7, and mGluR8 . These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The compound interacts with these receptors by binding to their active sites, leading to conformational changes that activate downstream signaling pathways. Additionally, this compound has been shown to inhibit adenylate cyclase activity, thereby reducing cyclic AMP (cAMP) levels .

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. It selectively blocks the ON channel in retinal bipolar cells, which affects visual signal processing . This blockade results in the inhibition of depolarizing bipolar cell responses while leaving hyperpolarizing responses intact. The compound also influences cell signaling pathways by modulating the activity of metabotropic glutamate receptors, which can impact gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts by binding to group III metabotropic glutamate receptors. This binding induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . The reduction in cAMP levels affects various downstream signaling pathways, ultimately influencing neurotransmitter release and synaptic plasticity. Additionally, the compound mimics the action of endogenous photoreceptor transmitters, thereby modulating visual signal processing in the retina .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its effects can diminish with prolonged exposure. Studies have shown that the blockade of the ON channel in retinal bipolar cells by this compound is rapid and reversible . Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low concentrations, the compound selectively blocks the ON channel in retinal bipolar cells without affecting other neuronal responses . At higher doses, it can produce more widespread effects, including alterations in visual perception and contrast sensitivity . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as adenylate cyclase, leading to changes in cAMP levels . These interactions can affect metabolic flux and the levels of various metabolites within cells. Additionally, the compound’s role as a metabotropic glutamate receptor agonist implicates it in pathways related to glutamate metabolism and neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for metabotropic glutamate receptors, which are expressed in various regions of the brain and retina . This localization allows the compound to exert its effects on neurotransmitter release and synaptic plasticity in specific cellular contexts .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, the group III metabotropic glutamate receptors. These receptors are located on the cell surface and within intracellular compartments, including synaptic vesicles and endosomes . The compound’s activity is influenced by its ability to bind to these receptors and modulate their signaling pathways. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its function .

Propriétés

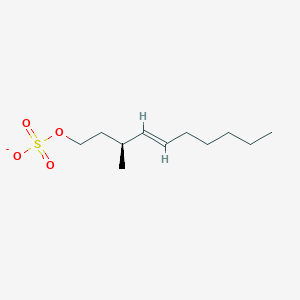

IUPAC Name |

2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017567 | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-99-5, 20263-07-4 | |

| Record name | 2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2 APB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-AP4?

A1: L-AP4 acts as an agonist at Group III metabotropic glutamate receptors (mGluRs) [, , ]. It exerts its effects by binding to these receptors, which are G protein-coupled receptors primarily located presynaptically [, ]. This binding triggers a signaling cascade that ultimately inhibits neurotransmitter release.

Q2: How does activation of mGluRs by L-AP4 lead to the inhibition of neurotransmitter release?

A2: Activation of group III mGluRs, including mGluR7, in the spinal cord leads to the inhibition of pain and hyperalgesia. This effect was demonstrated in a formalin test on sheep, where the administration of AMN082, a selective mGluR7 allosteric agonist, significantly reduced both pain behavior and mechanical hypersensitivity induced by formalin [].

Q3: What are the downstream effects of L-AP4 binding to mGluRs?

A3: The downstream effects of L-AP4 depend on the specific mGluR subtype activated and its location in the nervous system. Some general effects include:

- Inhibition of neurotransmitter release: This can occur for various neurotransmitters, including glutamate, GABA, dopamine, and others [, , ].

- Modulation of synaptic plasticity: L-AP4 can influence long-term potentiation and depression, processes important for learning and memory [].

- Alteration of neuronal excitability: Depending on the neuronal population, L-AP4 can either increase or decrease neuronal firing [, , ].

Q4: Does L-AP4 interact with ionotropic glutamate receptors?

A4: L-AP4 exhibits minimal affinity for ionotropic glutamate receptors, such as NMDA and AMPA receptors, at concentrations where it effectively modulates metabotropic glutamate receptors []. This selectivity makes it a valuable tool for studying the distinct roles of these two glutamate receptor families.

Q5: Can L-AP4 completely eliminate "ON" responses in the visual system?

A5: While L-AP4 significantly suppresses activity in retinal ON pathways by blocking light responses of ON-bipolar cells, studies in goldfish show that it doesn't entirely eliminate ON responses in the visual system []. This suggests the presence of alternative signaling pathways in the retina that bypass the L-AP4 sensitive route.

Q6: What are the implications of combining L-AP4 with other drugs targeting different mGluR subtypes?

A6: Combining L-AP4 (group III agonist) with antagonists of other mGluR subtypes, such as group I mGluR antagonists, has shown additive neuroprotective effects in a rat Parkinson's disease model []. This suggests that targeting multiple mGluR subtypes simultaneously could offer enhanced therapeutic benefits in neurological disorders.

Q7: What is the molecular formula and weight of L-AP4?

A7: The molecular formula for L-AP4 is C4H10NO5P, and its molecular weight is 183.10 g/mol.

Q8: Is there any spectroscopic data available for L-AP4?

A8: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) have been used to characterize L-AP4 and its derivatives. For instance, 31P NMR, 1H NMR, and 13C NMR were used to analyze two configurational forms of a synthesized phosphonopeptide incorporating L-AP4 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)

![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)